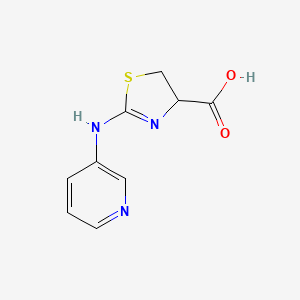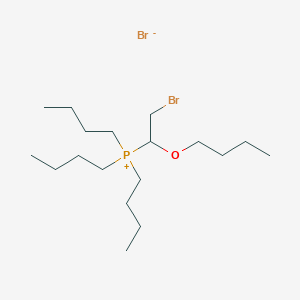
(2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide is a chemical compound with the molecular formula C16H36Br2OP. It is a phosphonium salt that contains a bromine atom, a butoxyethyl group, and three butyl groups attached to a phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide typically involves the reaction of tributylphosphine with 2-bromo-1-butoxyethanol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PBu3+BrCH2CH2OCH2CH3→(2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of new compounds.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The phosphorus atom can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases such as sodium hydroxide or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the major products formed.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
科学研究应用
Chemistry
In chemistry, (2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other phosphonium salts and can be used in the preparation of phosphine ligands for catalysis.
Biology
The compound has potential applications in biological research, particularly in the study of phosphonium-based compounds and their interactions with biological molecules. It can be used as a probe to investigate cellular uptake and localization of phosphonium salts.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Phosphonium salts have been studied for their antimicrobial and anticancer activities, and this compound could be evaluated for similar applications.
Industry
Industrially, the compound can be used in the development of new materials and catalysts. Its unique structure makes it a valuable component in the design of advanced materials with specific properties.
作用机制
The mechanism of action of (2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide involves its interaction with various molecular targets. The bromine atom and the phosphonium group play key roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. Additionally, the phosphonium group can participate in redox reactions, altering the oxidation state of the compound and its reactivity.
相似化合物的比较
Similar Compounds
- (2-Bromoethyl)(tributyl)phosphanium bromide
- (2-Bromo-1-methoxyethyl)(tributyl)phosphanium bromide
- (2-Bromo-1-ethoxyethyl)(tributyl)phosphanium bromide
Uniqueness
(2-Bromo-1-butoxyethyl)(tributyl)phosphanium bromide is unique due to the presence of the butoxyethyl group, which imparts specific steric and electronic properties to the compound. This distinguishes it from other similar compounds and influences its reactivity and applications.
属性
CAS 编号 |
56376-14-8 |
|---|---|
分子式 |
C18H39Br2OP |
分子量 |
462.3 g/mol |
IUPAC 名称 |
(2-bromo-1-butoxyethyl)-tributylphosphanium;bromide |
InChI |
InChI=1S/C18H39BrOP.BrH/c1-5-9-13-20-18(17-19)21(14-10-6-2,15-11-7-3)16-12-8-4;/h18H,5-17H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
CPKUDIOCSLPXLH-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC(CBr)[P+](CCCC)(CCCC)CCCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


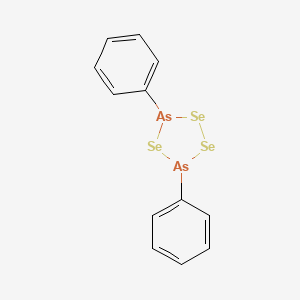
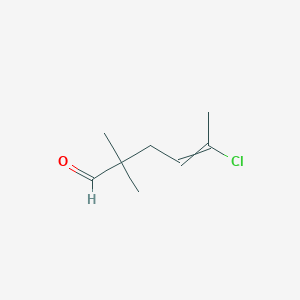
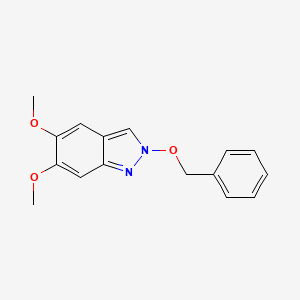

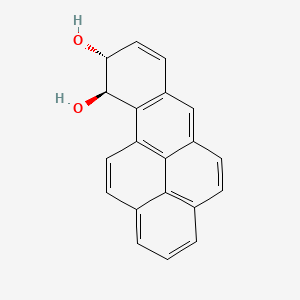
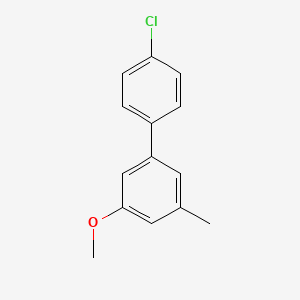

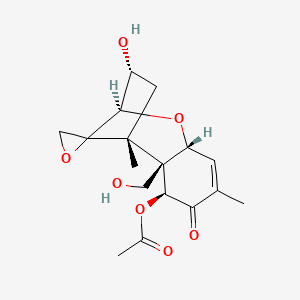




![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
